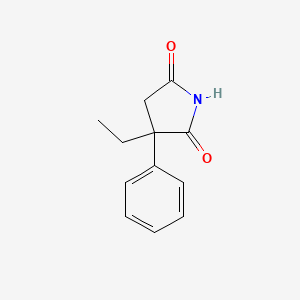

2-Ethyl-2-phenylsuccinimide

Description

Historical Context and Significance within Succinimide (B58015) Chemistry

The scientific journey of succinimides, a class of compounds characterized by a cyclic imide structure, gained significant momentum in the mid-20th century with the discovery of their anticonvulsant properties. researchgate.net This led to the synthesis and investigation of numerous derivatives, including N-substituted and α-substituted phenylsuccinimides, in an effort to develop new therapeutic agents. acs.org The core succinimide ring (pyrrolidine-2,5-dione) can be synthesized through various methods, commonly involving the reaction of succinic anhydride (B1165640) with a primary amine, followed by cyclodehydration. researchgate.netmdpi.com

Within this broader exploration, 2-Ethyl-2-phenylsuccinimide emerged as a compound of interest. Early investigations into α-R1-α-phenylsuccinimides focused on understanding how different substituents at the alpha position and on the nitrogen atom influence anticonvulsant activity. acs.org The presence of the ethyl and phenyl groups on the same carbon atom in this compound creates a chiral center, adding a layer of stereochemical complexity that has been a subject of spectroscopic studies. tandfonline.com Its structural features have been recognized as key determinants of its physical properties, reactivity, and biological interactions.

Interdisciplinary Relevance in Chemical Sciences and Related Fields

The primary application of this compound has been in the field of pharmacology and medicinal chemistry as a research chemical for studying anticonvulsant activity. Succinimides, in general, are known for their action on the central nervous system. ontosight.ai The investigation of this compound has contributed to the broader understanding of structure-activity relationships within this class of compounds.

Beyond its neurological research applications, this compound has served as a model compound in biochemical toxicology. A notable study investigated its ability to induce hepatic cytochrome P450 (CYP2B) enzymes in mice. wiley.com This research is crucial for understanding how xenobiotics are metabolized and for comparing enzyme induction profiles across different species and with other structurally related compounds like phenobarbital (B1680315). wiley.com The study found that this compound was significantly less effective as an inducer of CYP2B protein and associated activity compared to phenobarbital. wiley.com

In organic synthesis, the succinimide ring is a versatile scaffold. researchgate.netontosight.ai While specific synthetic applications for this compound are not widely documented, its structural motifs are relevant to the synthesis of more complex molecules. The reactivity of the succinimide core allows for various chemical transformations, making its derivatives useful intermediates.

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research involving the succinimide scaffold remains active, with a focus on designing and synthesizing novel derivatives with enhanced biological activities, including anticonvulsant, antifungal, and antitumor properties. ijpsdronline.comdergipark.org.trbeilstein-journals.org While foundational research on this compound has been conducted, several areas present opportunities for further investigation.

A significant challenge is the detailed elucidation of its mechanism of action at a molecular level. While its anticonvulsant properties are recognized, the precise biological targets and interactions remain less defined compared to clinically used drugs. Modern computational methods, such as docking studies, are being applied to newer succinimide derivatives to predict their binding to biological targets like ion channels, and similar approaches could yield valuable insights for this compound. nih.gov

Furthermore, exploring the stereoselective synthesis and differential biological activity of its enantiomers is an open frontier. Research on related chiral succinimides has shown that stereochemistry can significantly impact biological efficacy and stability. acs.org A comprehensive study of the individual enantiomers of this compound could uncover more potent or selective activity. The application of advanced spectroscopic and quantum chemical analyses, which have been used for other phenylsuccinimides, could provide a deeper understanding of its electronic structure and reactivity. scispace.com

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | nih.gov |

| Molecular Weight | 203.24 g/mol | nih.gov |

| IUPAC Name | 3-ethyl-3-phenylpyrrolidine-2,5-dione | nih.gov |

| CAS Number | 3464-20-8 |

Comparative Induction of Hepatic Cytochrome P450 2B in B6C3F1 Mice wiley.com

This table summarizes the relative effectiveness of this compound and other congeners in inducing hepatic CYP2B protein compared to the prototype inducer, phenobarbital.

| Compound | Effectiveness Relative to Phenobarbital (%) |

| Phenobarbital | 100 |

| This compound | 19–42 |

| 5-Ethyl-5-phenylhydantoin | 19–42 |

| Primidone | 19–42 |

| Glutethimide | 19–42 |

| N-(2-ethyl-2-phenylacetyl)urea | Minimal Induction |

| 2-Ethyl-2-phenyl-malonamide | Minimal Induction |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3464-20-8 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-ethyl-3-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H13NO2/c1-2-12(8-10(14)13-11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) |

InChI Key |

FPDWKXNKXBTLKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 2 Phenylsuccinimide

Classical and Conventional Synthetic Routes for Succinimide (B58015) Core

Traditional methods for constructing the succinimide ring have been well-established for decades, relying on fundamental organic reactions. These routes are characterized by their reliability and the use of readily available starting materials. The synthesis of 2-Ethyl-2-phenylsuccinimide would necessitate starting with a correspondingly substituted precursor, such as 2-ethyl-2-phenylsuccinic acid or its derivatives.

Direct Cyclization Approaches from Succinic Anhydride (B1165640) and Amine Derivatives

A primary and direct method for forming the succinimide ring involves the reaction of a succinic anhydride with an amine. In the case of this compound, the required starting material would be 2-ethyl-2-phenylsuccinic anhydride, which would react with an amine source like ammonia (B1221849). The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. stackexchange.com This ring-opening step forms a succinamic acid intermediate. stackexchange.comnih.gov

| Reactants | Intermediate | Product | Conditions |

| Succinic Anhydride + Primary Amine | Succinamic Acid | N-Substituted Succinimide | Heat, often with a dehydrating agent (e.g., Ac₂O) or in a high-boiling solvent. stackexchange.comresearchgate.net |

| 2-Ethyl-2-phenylsuccinic Anhydride + Ammonia | 2-Ethyl-2-phenylsuccinamic Acid | This compound | Analogous heating/dehydration conditions. |

Synthesis from Succinic Acid Precursors

An alternative classical route begins with succinic acid itself. For the target molecule, 2-ethyl-2-phenylsuccinic acid would be the necessary precursor. The most common method involves heating the dicarboxylic acid with ammonia or a source of ammonia. researchgate.net A well-documented procedure for the parent succinimide involves the formation of diammonium succinate (B1194679) by adding aqueous ammonia to succinic acid. orgsyn.org Subsequent strong heating of this salt leads to the decomposition of the ammonium (B1175870) succinate, with evolution of ammonia and water, to form the cyclic imide. orgsyn.org

The process typically involves distilling off water, followed by the distillation of the succinimide product at a higher temperature (275–289°C for the parent compound). chemicalbook.comorgsyn.org This thermal dehydration of the ammonium salt of the corresponding dicarboxylic acid is a robust and scalable method for preparing simple succinimides.

A summary of a typical laboratory preparation for the parent succinimide is outlined below:

| Step | Reagents | Procedure | Observation |

| 1. Salt Formation | Succinic acid, Aqueous ammonia | Acid is dissolved in aqueous ammonia with cooling. orgsyn.org | A clear solution of ammonium succinate is formed. orgsyn.org |

| 2. Dehydration/Cyclization | Heat | The solution is heated strongly in a distillation apparatus. orgsyn.org | Water distills off first, followed by decomposition with ammonia evolution. orgsyn.org |

| 3. Purification | Distillation, Recrystallization | The crude product is collected by distillation and then recrystallized from ethanol. orgsyn.org | A purified crystalline solid is obtained with yields typically around 82-83%. orgsyn.org |

Cyclization of Succinamic Acid Intermediates

The formation and subsequent cyclization of a succinamic acid (or amidoacid) is a key feature of most succinimide syntheses. nih.gov As mentioned previously, the reaction between a succinic anhydride and an amine first yields the monoamide derivative. stackexchange.com This intermediate can be isolated or, more commonly, cyclized in situ to the desired imide.

The cyclization step is essentially a dehydration reaction that can be promoted by various reagents. A mixture of acetic anhydride and sodium acetate (B1210297) is a classic combination used for this purpose. ijcps.org The mechanism involves the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the amide nitrogen. This intramolecular reaction is a crucial step in the non-enzymatic degradation of proteins containing asparagine residues, where the side chain cyclizes to a succinimide intermediate. researchgate.netrsc.orgrsc.org The stability and rate of formation of this cyclic intermediate are highly dependent on pH and temperature. rsc.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. nih.govwisdomlib.org These modern approaches aim to reduce reaction times, minimize waste, eliminate hazardous solvents, and lower energy consumption compared to classical methods. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The synthesis of succinimides is particularly amenable to this technique. The reaction of succinic anhydride with anilines to form N-phenylsuccinimides has been successfully demonstrated using a domestic microwave oven. nih.govnih.gov

This method offers significant advantages over conventional heating:

Reduced Reaction Time: Reactions that traditionally take several hours of reflux can be completed in a matter of minutes. nih.govnih.gov

Solvent-Free Conditions: The reaction can often be performed by heating a mixture of the solid reactants, eliminating the need for a solvent. This is a key principle of green chemistry. nih.govnih.gov

Energy Efficiency: The direct heating of the reaction mixture by microwaves is more energy-efficient than conventional oil baths or heating mantles. nih.gov

A comparative study highlights the efficiency of the microwave-assisted approach for the synthesis of N-phenylsuccinimide, which can be extrapolated to other derivatives like this compound.

| Method | Reaction Time | Yield | Conditions |

| Conventional | Several hours | Moderate | Reflux in a solvent. nih.gov |

| Microwave-Assisted | 4 minutes | 40-60% | Solvent-free, domestic microwave. nih.govnih.gov |

The use of a Lewis acid catalyst, such as TaCl₅-silica gel, under microwave irradiation can also facilitate the preparation of imides from their corresponding anhydrides in a solvent-free procedure. organic-chemistry.org

Sub-Critical Water-Mediated Reactions

The use of water as a reaction medium is a cornerstone of green chemistry. While many organic reactions are hindered by water, its properties can be dramatically altered under sub-critical conditions (high temperature and pressure). nih.gov In its sub-critical state (100°C < T < 374°C), water becomes less polar and can act as a solvent for nonpolar organic molecules, similar to methanol (B129727) or ethanol. nih.gov This allows it to serve as a green, non-toxic, and inexpensive medium for organic synthesis.

While specific studies on this compound synthesis in sub-critical water are not prevalent, research has demonstrated the successful synthesis of a wide variety of N-substituted succinimides by simply heating succinic acid and primary amines in water at 100°C. researchgate.net This method avoids the use of both catalysts and organic solvents, achieving high yields under ultimate green conditions. researchgate.net The reaction proceeds directly from the succinic acid and amine, without the formation of succinic anhydride as an intermediate. researchgate.net This "hot water" method represents a significant step towards more environmentally benign synthetic protocols and suggests the feasibility of using sub-critical water to further enhance reaction rates and efficiency for less reactive substrates.

Ionic Liquid Applications in Succinimide Formation

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. nih.govresearchgate.netacs.orgnih.gov In the context of succinimide synthesis, ILs can serve dual roles as the reaction medium and catalyst, promoting efficient and environmentally benign processes. researchgate.net

Recent research has demonstrated the utility of succinimide anion-based ionic liquids in synthetic applications. For instance, ILs such as 1,8-diazabicyclo[5.4.0]undec-7-ene succinimide ([HDBU][Suc]) have been effectively used to catalyze the transformation of poly(succinates) into N-substituted succinimides. nih.gov This process represents a novel upcycling strategy for polymers, yielding valuable chemical building blocks. The mechanism involves the IL facilitating the aminolysis of the polyester (B1180765) backbone, leading to the formation of the succinimide ring under mild, metal-free conditions. nih.gov While this application does not directly describe the synthesis of this compound, it establishes a proof-of-concept for IL-catalyzed formation of the succinimide core, which could be adapted for various substituted analogs.

The use of multifunctional succinimide-based ILs has also been explored for other chemical transformations, highlighting their potential as a versatile platform in green chemistry. researchgate.netacs.org These ILs can be designed with specific cationic and anionic components to optimize catalytic activity for particular reactions. researchgate.net

Catalyst-Assisted Green Synthesis (e.g., Zinc/Acetic Acid, Sulphamic Acid, Lewis Acids)

Green chemistry principles encourage the use of catalysts to develop efficient and environmentally friendly synthetic methods. For the synthesis of succinimides, several catalytic systems have been investigated to replace harsh reagents and improve reaction conditions.

Zinc/Acetic Acid System

A notable green approach for the synthesis of N-substituted succinimides involves a one-pot reaction using zinc and acetic acid. ijcps.org This method provides a cost-effective and straightforward procedure for the cyclization of succinic anhydride with various amines. The reaction proceeds by first forming the N-aryl succinamic acid in acetic acid, followed by the addition of zinc dust, which facilitates the cyclodehydration to the corresponding succinimide. ijcps.org This system avoids the use of corrosive reagents like sulfuric acid and offers high yields with an easy workup. ijcps.org

Below is a table summarizing the synthesis of various N-substituted succinimides using the Zinc/Acetic Acid method, demonstrating its broad applicability.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 1-phenylpyrrolidine-2,5-dione | 88 |

| 2 | 4-chloroaniline | 1-(4-chlorophenyl)pyrrolidine-2,5-dione | 92 |

| 3 | 4-bromoaniline | 1-(4-bromophenyl)pyrrolidine-2,5-dione | 90 |

| 4 | 4-methylaniline | 1-(p-tolyl)pyrrolidine-2,5-dione | 85 |

| 5 | 4-methoxyaniline | 1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 89 |

| Data sourced from a study on one-pot green synthesis of N-substituted succinimides. ijcps.org |

Sulphamic Acid and Lewis Acids

Sulphamic acid (NH₂SO₃H) is recognized as an efficient, recyclable, and solid acid catalyst for a variety of organic reactions, including the synthesis of heterocyclic compounds. researchgate.netwalshmedicalmedia.com Its application in multicomponent reactions under mild conditions makes it a promising candidate for the green synthesis of succinimides, although specific studies focusing on this compound are not prevalent.

Lewis acids are also widely employed to catalyze the formation of imides from their corresponding anhydrides. organic-chemistry.org Catalysts such as scandium triflate and tantalum pentachloride-silica gel (TaCl₅-silica gel) have been shown to effectively promote the reaction between anhydrides and amines, often under solvent-free conditions and with microwave irradiation to shorten reaction times. organic-chemistry.orgrsc.org These methods offer an alternative green route for the synthesis of the succinimide ring structure.

Asymmetric Synthesis and Stereoselective Preparation of this compound Enantiomers

As this compound possesses a chiral center at the C2 position, the preparation of its individual enantiomers is of significant interest. This can be achieved either by separating a racemic mixture or through direct enantioselective synthesis.

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a common strategy for obtaining optically pure compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

Directly synthesizing a single enantiomer of a chiral molecule is often more efficient than resolving a racemic mixture. Asymmetric catalysis provides elegant strategies to achieve this. For chiral succinimides, several modern synthetic methods have been developed.

One of the most powerful techniques is the asymmetric transfer hydrogenation (ATH) of maleimide (B117702) derivatives. nih.govresearchgate.netnih.gov Rhodium-based catalysts, in particular, have demonstrated high activity, enantioselectivity, and diastereoselectivity in the synthesis of 3,4-disubstituted succinimides. nih.govresearchgate.netnih.gov By employing a dynamic kinetic resolution strategy, all four possible stereoisomers can be accessed from common starting materials. nih.govnih.gov Although these methods have been primarily focused on 3,4-disubstituted succinimides, the underlying principles of asymmetric hydrogenation could potentially be adapted for the synthesis of 2,2-disubstituted succinimides like this compound.

Other approaches to chiral succinimides include enantioselective cycloaddition reactions and asymmetric catalytic addition of nucleophiles to maleimides. nih.gov The development of specific enantioselective routes to 2-alkyl-2-aryl succinimides remains an area of active research interest. Information regarding the specific use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an enantioselective synthetic strategy for this compound is not described in the reviewed literature; EDC is more commonly utilized as a coupling agent for amide and ester formation.

Derivatization Strategies and Precursor Applications

This compound can serve as a versatile precursor for the synthesis of a variety of other molecules, leveraging the reactivity of the succinimide ring and its substituents.

The succinimide scaffold can be modified at several positions. The nitrogen atom of the imide can be readily functionalized. For example, in the closely related N-methyl-2-phenylsuccinimide, further derivatization has been achieved through reactions like the Mannich reaction, demonstrating that the core structure is amenable to further chemical modification. nih.gov

Furthermore, the imide ring itself can undergo reactions. A novel approach to synthesizing hydroxamic acids involves the ring-opening of N-substituted succinimides with hydroxylamine (B1172632). beilstein-archives.org This reaction proceeds under mild conditions and provides a straightforward route to N-hydroxybutanamide derivatives, which are valuable in medicinal chemistry. beilstein-archives.org This demonstrates that the this compound core can be used as a synthon for creating more complex, open-chain structures with potential biological activity.

Chemical Modifications of the Imide Ring and Phenyl Moiety

The structural framework of this compound, featuring a reactive imide ring and a versatile phenyl group, presents multiple opportunities for chemical modification. These transformations are pivotal in synthesizing a diverse array of derivatives with potential applications in various fields of chemistry.

The imide ring, characterized by the -CO-N(R)-CO- functional group, is a primary site for chemical alteration. The hydrogen atom on the nitrogen can be substituted to introduce a variety of functional groups. This substitution is critical as the imide group can act as a hydrogen bond donor, a property that can be modulated through chemical modification. dergipark.org.tr The hydrophobicity and neutrality conferred by the imide ring can also be fine-tuned through these modifications, potentially influencing the molecule's interaction with biological systems. dergipark.org.tr

The phenyl moiety of this compound serves as another key site for synthetic transformations. The aromatic nature of the phenyl ring allows for electrophilic substitution reactions, enabling the introduction of various substituents onto the ring. The reactivity and selectivity of these reactions can be influenced by the electronic properties of the substituents. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the chemical properties of the resulting molecule. These modifications can be leveraged to create derivatives with tailored electronic and steric properties.

Applications as Synthetic Intermediates for Heterocyclic Compounds

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of heterocyclic compounds. researchgate.net Heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, with heterocyclic structures forming the core of many natural products and synthetic pharmaceuticals. researchgate.netsciencescholar.us

The succinimide moiety within this compound can be utilized as a building block for constructing more complex heterocyclic systems. For example, reactions involving the carbonyl groups of the imide ring can lead to the formation of fused heterocyclic structures. These synthetic strategies are instrumental in generating libraries of novel compounds with diverse chemical architectures.

One notable application is in the synthesis of polyheterocyclic compounds through cycloaddition reactions. mdpi.com For instance, derivatives of succinimide can participate in [3+2] cycloaddition reactions with various electron-deficient olefins to yield functionalized fused polyheterocyclic systems. mdpi.com This approach provides an efficient route to complex molecules that would be challenging to synthesize through other methods.

Furthermore, the succinimide ring can be opened and subsequently cyclized with different reagents to afford a variety of nitrogen-containing heterocycles. These transformations underscore the versatility of this compound as a scaffold in synthetic organic chemistry. The ability to readily access a diverse range of heterocyclic compounds from this starting material makes it a significant tool for chemical synthesis and drug discovery efforts. mdpi.com

Chemical Reactivity and Mechanistic Organic Transformations of 2 Ethyl 2 Phenylsuccinimide

Nucleophilic Reaction Pathways of the Succinimide (B58015) Ring

The carbonyl groups of the succinimide ring are susceptible to attack by a range of nucleophiles. These reactions typically involve the opening of the cyclic imide structure.

Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles that readily react with carbonyl compounds. byjus.comlibretexts.org The reaction of 2-Ethyl-2-phenylsuccinimide with a Grignard reagent is expected to proceed via nucleophilic addition to one of the carbonyl carbons of the succinimide ring. The carbon atom in a Grignard reagent is highly nucleophilic due to the polarized carbon-magnesium bond. libretexts.orgwisc.edu

The proposed mechanism involves the initial attack of the Grignard reagent on a carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the cleavage of a carbon-nitrogen bond, resulting in the opening of the succinimide ring. Subsequent reaction with another equivalent of the Grignard reagent can occur at the newly formed ketone, ultimately leading to a tertiary alcohol after acidic workup. masterorganicchemistry.com The presence of two carbonyl groups in the succinimide ring presents the possibility of different reaction pathways and products, depending on the reaction conditions and the stoichiometry of the Grignard reagent. The steric hindrance provided by the ethyl and phenyl groups at the C2 position can also influence the regioselectivity of the nucleophilic attack.

Table 1: Reactivity of Carbonyl Compounds with Grignard Reagents

| Carbonyl Compound | Initial Product | Final Product (after workup) |

|---|---|---|

| Aldehyde | Alkoxide | Secondary Alcohol |

| Ketone | Alkoxide | Tertiary Alcohol |

| Ester | Tetrahedral Intermediate | Tertiary Alcohol (with 2 equivalents of Grignard) |

Note: The final products for the succinimide reaction are proposed based on the general reactivity of Grignard reagents with related functional groups.

The reduction of the succinimide ring in this compound can be achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbons. lumenlearning.com

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride. lumenlearning.comumass.edu While NaBH₄ is generally selective for the reduction of aldehydes and ketones, LiAlH₄ can reduce a wider range of functional groups, including amides and esters. lumenlearning.comadichemistry.comslideshare.net The succinimide moiety contains amide-like functionality, making LiAlH₄ a suitable reagent for its reduction.

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of the hydride ion on one of the carbonyl carbons. adichemistry.comslideshare.net This is followed by coordination of the aluminum to the carbonyl oxygen. The reaction proceeds to open the ring and can lead to the complete reduction of both carbonyl groups to methylene (B1212753) groups, yielding a pyrrolidine (B122466) derivative. The precise outcome of the reduction depends on the reaction conditions, including temperature and the stoichiometry of the reducing agent. The use of milder or sterically hindered hydride reagents, such as sodium borohydride under specific conditions or lithium tri-tert-butoxyaluminum hydride, might allow for the selective reduction of one carbonyl group. wikipedia.org

Table 2: Comparison of Hydride Reducing Agents

| Reagent | Chemical Formula | Reactivity | Functional Groups Reduced |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Aldehydes, Ketones |

The succinimide ring can undergo hydrolysis, typically under acidic or basic conditions, to yield a dicarboxylic acid derivative. In the case of acid-catalyzed hydrolysis, the reaction mechanism is generally considered to be an A-2 type mechanism. jcsp.org.pk This mechanism involves a rapid initial protonation of one of the carbonyl oxygen atoms, which increases the electrophilicity of the carbonyl carbon.

Following protonation, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon in the rate-determining step. jcsp.org.pk This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and cleavage of the carbon-nitrogen bond result in the opening of the ring to form the corresponding succinamic acid derivative. Under more forcing conditions, further hydrolysis of the amide functionality can occur to yield 2-ethyl-2-phenylsuccinic acid and ammonia (B1221849). The rate of hydrolysis is dependent on factors such as the acid concentration and temperature. jcsp.org.pk

Nitrogen-containing nucleophiles, such as hydroxylamine (B1172632) (NH₂OH), can react with this compound, leading to the opening of the succinimide ring. The reaction with hydroxylamine results in the formation of a hydroxamic acid derivative. mdpi.com This transformation is of interest due to the biological activities associated with hydroxamic acids.

The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the succinimide ring. mdpi.com This is followed by the cleavage of the C-N bond of the imide, leading to the formation of an N-hydroxybutaneamide derivative. mdpi.com Studies on related N-substituted succinimides have shown that this reaction can proceed efficiently, providing a synthetic route to functionalized hydroxamic acids. mdpi.comresearchgate.net

Electrophilic and Radical-Mediated Processes Involving this compound

While the primary reactivity of the succinimide ring is centered on nucleophilic attack at the carbonyls, other reactive pathways can be envisaged.

The formation of a succinimidyl radical from this compound is a potential reaction pathway under radical-initiating conditions. While N-halosuccinimides, such as N-bromosuccinimide (NBS), are well-known precursors for the succinimidyl radical, the generation of this radical from an N-unsubstituted or N-alkyl/aryl substituted succinimide is less common. researcher.life

The succinimidyl radical can exist as either a σ-radical or a π-radical, with the electronic structure influencing its reactivity. researchgate.net The formation of a succinimidyl radical from this compound would likely require the abstraction of a hydrogen atom from the nitrogen of a related N-H precursor or homolytic cleavage of a nitrogen-heteroatom bond. Research in this area has primarily focused on N-halo derivatives, where the weak nitrogen-halogen bond facilitates homolysis upon exposure to heat or light. researcher.life The presence of the ethyl and phenyl groups on the carbon skeleton of this compound would not directly facilitate the formation of a succinimidyl radical but would be substituents on the resulting radical species, potentially influencing its stability and subsequent reactions.

Halogenation and Other Electrophilic Substitutions

The chemical reactivity of this compound in the context of electrophilic aromatic substitution primarily involves the phenyl group. The succinimide ring itself is generally not susceptible to electrophilic attack due to the electron-withdrawing nature of the carbonyl groups. The phenyl group, however, can undergo typical electrophilic substitution reactions. The substitution pattern is directed by the activating and deactivating nature of the substituents attached to the aromatic ring. masterorganicchemistry.com In the case of this compound, the succinimide moiety attached to the phenyl ring acts as a deactivating group.

The mechanism of electrophilic aromatic substitution generally proceeds in two steps. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Halogenation

Halogenation of aromatic compounds involves the substitution of a hydrogen atom on the aromatic ring with a halogen (chlorine, bromine, or iodine). This reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃), to polarize the halogen molecule and generate a more potent electrophile. quizlet.com

For this compound, the phenyl group can be halogenated. The succinimide group, being electron-withdrawing, deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions. Therefore, the major products of halogenation would be the meta-halogenated derivatives.

A common reagent used for benzylic bromination is N-Bromosuccinimide (NBS), which can introduce a bromine atom at the position adjacent to an aromatic ring. masterorganicchemistry.comyoutube.com However, for substitution directly on the aromatic ring, molecular bromine (Br₂) with a Lewis acid catalyst is typically employed. youtube.com

Nitration

Nitration is another important electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quizlet.com Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Similar to halogenation, the nitration of this compound would be expected to yield the meta-nitro substituted product due to the directing effect of the deactivating succinimide group.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.org The electrophile in this reaction is sulfur trioxide (SO₃).

The sulfonation of this compound would also be expected to result in substitution at the meta position of the phenyl ring. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid. libretexts.org

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. quizlet.com Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl halide or an acid anhydride (B1165640) using a Lewis acid catalyst. quizlet.com

However, Friedel-Crafts reactions are generally not successful with strongly deactivated aromatic rings. Since the succinimide group is a strong deactivating group, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions.

Interactive Data Table of Expected Reactions

| Reaction Type | Reagents | Expected Major Product |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-2-ethyl-2-phenylsuccinimide |

| Halogenation (Chlorination) | Cl₂, AlCl₃ | 3-Chloro-2-ethyl-2-phenylsuccinimide |

| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-3-nitro-2-phenylsuccinimide |

| Sulfonation | SO₃, H₂SO₄ | 4-Ethyl-4-phenyl-2,5-dioxopyrrolidine-3-sulfonic acid |

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 2 Phenylsuccinimide

Vibrational and Electronic Spectroscopy

The FT-IR spectrum of 2-Ethyl-2-phenylsuccinimide is characterized by several key absorption bands that confirm the presence of its defining functional groups. The most prominent features are the carbonyl (C=O) stretching vibrations of the succinimide (B58015) ring. Due to the cyclic nature of the imide, these vibrations typically manifest as two distinct bands: a symmetric and an anti-symmetric stretch. For succinimide derivatives, the anti-symmetric imide carbonyl stretching vibration is generally observed around 1715 cm⁻¹, while the symmetric stretching mode appears at a higher frequency, near 1790 cm⁻¹.

The presence of the phenyl group introduces characteristic aromatic C-H stretching vibrations, which are expected to appear above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring typically produce a series of absorptions in the 1600-1450 cm⁻¹ region. Additionally, the aliphatic C-H stretching vibrations of the ethyl and succinimide ring methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ range. The N-H stretching vibration of the imide group is also a key feature, typically observed as a broad band in the region of 3200 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imide N-H | Stretch | ~3200 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Imide C=O | Symmetric Stretch | ~1790 |

| Imide C=O | Anti-symmetric Stretch | ~1715 |

| Aromatic C=C | Stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the phenyl and carbonyl chromophores. The benzene (B151609) ring is expected to exhibit characteristic absorptions due to π → π* transitions. These typically include a strong E2 band around 204 nm and a weaker, fine-structured B band around 254 nm.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected Wavelength (λmax) | Relative Intensity |

| Phenyl | π → π* (E2 band) | ~204 nm | Strong |

| Phenyl | π → π* (B band) | ~254 nm | Weak |

| Carbonyl | n → π | ~280-300 nm | Weak |

| Carbonyl | π → π | <200 nm | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of the protons in the molecule. The spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals for the aromatic, methylene, and methyl protons. tandfonline.com

The five protons of the phenyl group are expected to resonate in the downfield region, typically between δ 7.2 and 7.5 ppm, appearing as a complex multiplet. The imide proton (N-H) gives rise to a broad singlet, with a chemical shift that can be variable depending on concentration and solvent, but is often observed around δ 9.4 ppm. tandfonline.com

The methylene protons of the succinimide ring (at C-4) are diastereotopic and are expected to appear as a multiplet. tandfonline.com The ethyl group gives rise to a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), due to spin-spin coupling with each other.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Phenyl-H | Multiplet | 7.2 - 7.5 |

| Imide N-H | Broad Singlet | ~9.4 |

| Succinimide CH₂ | Multiplet | 2.5 - 3.0 |

| Ethyl CH₂ | Quartet | 2.0 - 2.5 |

| Ethyl CH₃ | Triplet | 0.8 - 1.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides a count of the unique carbon environments in the molecule. The two carbonyl carbons of the succinimide ring are expected to be the most downfield signals, typically appearing in the range of δ 175-180 ppm.

The aromatic carbons of the phenyl group will resonate in the δ 125-140 ppm region. The quaternary carbon of the phenyl ring to which the succinimide ring is attached will be distinct from the protonated aromatic carbons. The chiral quaternary carbon of the succinimide ring (C-2) will also have a characteristic chemical shift. The methylene carbon of the succinimide ring, the methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Based on data from the closely related analog, 1-Ethoxy-3-ethyl-3-phenylpyrrolidine-2,5-dione, the chemical shifts can be estimated. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 175 - 180 |

| Aromatic C (quaternary) | ~141 |

| Aromatic CH | 126 - 129 |

| Chiral C (C-2) | ~50 |

| Succinimide CH₂ | ~43 |

| Ethyl CH₂ | ~29 |

| Ethyl CH₃ | ~9 |

Application of Lanthanide Shift Reagents for Spectral Simplification and Chiral Differentiation

Lanthanide shift reagents (LSRs) are valuable tools in NMR spectroscopy for resolving complex spectra and for distinguishing between enantiomers. tandfonline.com For this compound, both achiral and chiral LSRs have been employed to gain deeper structural insights.

Spectral Simplification with Achiral LSRs: The use of an achiral LSR, such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(FOD)₃), causes significant changes in the chemical shifts of the protons in this compound. tandfonline.com The magnitude of the induced shift is dependent on the proximity of the proton to the lanthanide ion, which coordinates to the Lewis basic sites of the molecule, primarily the carbonyl oxygens. This results in a downfield shift of the proton signals, which can simplify overlapping multiplets in the original spectrum, allowing for more straightforward interpretation and assignment of proton resonances. tandfonline.com

Chiral Differentiation with Chiral LSRs: When a chiral LSR, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(HFC)₃), is added to a solution of racemic this compound, it forms diastereomeric complexes with the two enantiomers. tandfonline.com These diastereomeric complexes are non-equivalent in the NMR experiment, leading to separate signals for the corresponding protons in the two enantiomers. This phenomenon, known as enantiomeric shift difference (ΔΔδ), allows for the direct determination of enantiomeric purity by integrating the separated signals. For this compound, significant enantiomeric shift differences have been observed for the methyl and aryl ortho protons upon addition of Eu(HFC)₃. tandfonline.com

X-ray Crystallography and Solid-State Structure Analysis

The molecular and crystal structures of chiral compounds are determined through single-crystal X-ray diffraction analysis. acs.org In a typical experiment, data is collected on a diffractometer, and the resulting diffraction pattern is used to solve the structure by direct methods and refine it using a full-matrix least-squares technique. acs.org

For the analogous compound, 3-methyl-3-phenylpyrrolidine-2,5-dione, two polymorphic modifications (monoclinic and orthorhombic) were identified for its homochiral forms. acs.org The five-membered ring of a related derivative, 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, was found to adopt an envelope conformation, with the disubstituted carbon atom lying out of the mean plane of the other four ring atoms. nih.gov In this analogue, the phenyl substituent is oriented nearly perpendicular to the planar portion of the succinimide ring. nih.gov The crystal packing is stabilized by weak C—H···O hydrogen bonds, which form inversion dimers, and these dimers are further linked into a three-dimensional framework. nih.gov

A hypothetical data table for the crystallographic analysis of a phenylsuccinimide derivative is presented below to illustrate the type of information obtained from such studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.517 |

| b (Å) | 7.383 |

| c (Å) | 13.568 |

| β (°) | 102.332 |

| Volume (ų) | 1029.2 |

| Z | 4 |

This is an example data table based on a related compound and does not represent experimental data for this compound.

This compound possesses a chiral center at the carbon atom bearing both the ethyl and phenyl groups. The determination of the absolute configuration (R or S) of each enantiomer is crucial. This is reliably achieved through X-ray diffraction analysis of the homochiral forms, often obtained by chromatographic separation of the racemate. acs.org The absolute configuration can be determined by the refinement of the Flack parameter. acs.org The enantiomeric forms are designated as R or S based on their stereochemistry and as (+) or (-) according to their optical activity. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Upon ionization in a mass spectrometer, the this compound molecule would form a molecular ion (M+•). The mass of this ion would correspond to the molecular weight of the compound. The energetically unstable molecular ion then undergoes fragmentation into smaller, charged species. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be directed by the functional groups present, namely the phenyl ring, the ethyl group, and the succinimide ring. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl groups of the succinimide ring is a common fragmentation pathway for ketones and amides. libretexts.orgmiamioh.edu This could result in the loss of the ethyl group (a loss of 29 Da) or cleavage within the succinimide ring itself.

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the succinimide ring could lead to a fragment corresponding to the loss of a phenyl radical (a loss of 77 Da).

Cleavage of the Succinimide Ring: The five-membered ring can undergo fragmentation through various pathways, leading to characteristic fragment ions.

A hypothetical table of major fragment ions and their potential assignments for this compound is presented below.

| m/z | Proposed Fragment Identity | Possible Neutral Loss |

| [M]+• | Molecular Ion | - |

| [M-29]+ | [M - CH₂CH₃]+ | Ethyl radical |

| [M-77]+ | [M - C₆H₅]+ | Phenyl radical |

| 104 | [C₆H₅CHCH₃]+ | C₃H₂NO₂ |

| 77 | [C₆H₅]+ | C₆H₈NO₂ |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and does not represent experimental data for this compound.

Computational Chemistry and Molecular Modeling of 2 Ethyl 2 Phenylsuccinimide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic characteristics of 2-Ethyl-2-phenylsuccinimide at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for systems of pharmacological interest.

DFT studies on succinimide (B58015) derivatives focus on elucidating their most stable three-dimensional arrangements (conformers) and electronic properties. nih.gov For a molecule like this compound, conformational analysis is crucial as the spatial orientation of the ethyl and phenyl groups relative to the succinimide ring can influence its biological activity. Theoretical conformational analysis involves calculating the potential energy surface of the molecule to identify low-energy conformers. researchgate.net These calculations have shown that the succinimide ring can exhibit puckering, and the orientation of side groups is influenced by steric and electronic effects. researchgate.net

Electronic structure analysis via DFT provides insights into the reactivity and interaction capabilities of the molecule. Key parameters derived from these calculations include:

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. physchemres.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, making them key points for intermolecular interactions like hydrogen bonding.

| Parameter | Description | Relevance to this compound |

| Conformational Analysis | Identification of stable 3D structures (conformers) and their relative energies. | Determines the most likely shape of the molecule, which is crucial for receptor binding. |

| Optimized Geometry | Calculation of precise bond lengths, angles, and dihedrals. | Provides a detailed structural model and validates computational methods against experimental data. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a large gap suggests high stability. |

| MESP Surface | A map of electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. |

This table is interactive. You can sort and filter the data.

Quantum mechanical methods, particularly DFT, are highly effective in predicting various types of spectroscopic data. This capability is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. physchemres.org For this compound, this allows for the assignment of specific spectral bands to the vibrations of its functional groups, such as the C=O stretching of the succinimide ring, the C-H vibrations of the ethyl group, and the characteristic vibrations of the phenyl ring. The calculated wavenumbers often show excellent correlation with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. physchemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to calculate the ¹H and ¹³C NMR chemical shifts. physchemres.org These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific nuclei within the this compound structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. physchemres.org This helps in understanding the electronic structure and the nature of the orbitals involved in the transitions.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application for this compound |

| FT-IR / FT-Raman | DFT Frequency Calculation | Vibrational Frequencies and Intensities | Assignment of experimental bands to specific functional group vibrations (e.g., C=O, C-N, phenyl ring modes). |

| ¹H and ¹³C NMR | DFT with GIAO Method | Chemical Shifts (δ) | Structural confirmation by assigning calculated chemical shifts to specific hydrogen and carbon atoms. |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic Transition Energies (λmax) and Oscillator Strengths | Identification of electronic transitions and correlation with the molecule's chromophores, like the phenyl ring. |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Studies on Succinimide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For succinimide derivatives, QSAR models are primarily developed to predict their anticonvulsant activity and guide the synthesis of more potent analogues. nih.gov

Multivariate statistical methods are used to analyze datasets where multiple variables (molecular descriptors) are considered for each compound. rsc.orgresearchgate.net

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool used to reduce the dimensionality of a large set of molecular descriptors. rsc.org It transforms the original variables into a smaller set of uncorrelated variables called principal components, which capture the maximum variance in the data. In the context of succinimide derivatives, PCA can be used to visualize the relationships between compounds and to identify the most influential descriptors that differentiate active from inactive molecules.

Multiple Linear Regression (MLR): MLR is a widely used regression method to build a linear relationship between a dependent variable (e.g., anticonvulsant activity, log 1/ED₅₀) and two or more independent variables (molecular descriptors). analchemres.orgnih.gov An MLR model for succinimide derivatives might take the form:

Anticonvulsant Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... The success of an MLR model depends on the careful selection of relevant descriptors, which can encode physicochemical, electronic, or topological properties of the molecules. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). analchemres.org

While linear methods like MLR are useful, the relationship between structure and activity is often non-linear. analchemres.org Neural network approaches can capture these complex relationships more effectively.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. analchemres.org They consist of interconnected nodes (neurons) organized in layers (input, hidden, and output). researchgate.net In a QSAR study of succinimides, the input layer receives the molecular descriptors, and the output layer predicts the biological activity. The network is "trained" on a set of known compounds, allowing it to learn the complex, non-linear patterns connecting the descriptors to the activity. nih.govacs.org Studies have shown that ANN models can often achieve higher predictive accuracy for anticonvulsant activity compared to MLR models, as indicated by a higher R² value. analchemres.organalchemres.org

| QSAR Method | Type | Description | Application to Succinimide Derivatives |

| PCA | Data Exploration | Reduces the dimensionality of descriptor space to identify key structural variations. | Grouping similar succinimide structures and selecting relevant descriptors for model building. |

| MLR | Linear Regression | Creates a linear equation to model the relationship between descriptors and activity. | Predicting anticonvulsant activity based on descriptors like lipophilicity, size, and electronic properties. |

| ANN | Non-Linear Regression | Uses a network of interconnected nodes to model complex, non-linear relationships. | Developing highly predictive models for anticonvulsant activity and neurotoxicity, often outperforming linear methods. nih.govanalchemres.org |

This table is interactive. You can sort and filter the data.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. mdpi.com The primary goal is to predict the binding mode and affinity of the ligand, which is often expressed as a scoring function or binding energy. core.ac.uk

For succinimide derivatives, docking studies are performed to elucidate their mechanism of action at the molecular level. Although the exact targets for many anticonvulsants are not fully resolved, potential targets include voltage-gated ion channels or enzymes involved in neurotransmitter metabolism.

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a low-energy 3D conformer of the ligand (e.g., this compound).

Docking Simulation: An algorithm systematically samples different orientations and conformations of the ligand within the active site of the receptor.

Scoring and Analysis: Each generated pose is "scored" to estimate its binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.

Docking studies on succinimide derivatives have revealed important interactions that stabilize the ligand-receptor complex, such as: nih.gov

Hydrogen Bonds: Between the carbonyl oxygens or the N-H group of the succinimide ring and amino acid residues in the target's active site.

Hydrophobic Interactions: Involving the phenyl and ethyl groups with nonpolar residues of the protein.

π-π Stacking: An interaction between the aromatic phenyl ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) of the target. nih.gov

These predicted interactions provide a structural hypothesis for the compound's biological activity and can guide the design of new derivatives with enhanced binding affinity. nih.gov

Computational Assessment of Binding Affinities with Biomolecular Targets

Information regarding the computational assessment of binding affinities for this compound with any specific biomolecular targets is not available in the reviewed literature.

Identification of Key Interacting Residues and Binding Site Characteristics

There are no available studies that identify the key interacting amino acid residues or describe the characteristics of the binding site for this compound with any biological targets.

Molecular and Biochemical Mechanisms of Action of 2 Ethyl 2 Phenylsuccinimide in Vitro/cellular

Enzyme Modulation and Inhibition Kinetics

The interaction of 2-Ethyl-2-phenylsuccinimide with various enzyme systems has been a subject of study, particularly concerning its influence on metabolic enzymes and lipolytic pathways. These investigations provide insight into its biochemical profile and potential cellular effects.

Research in animal models has demonstrated that this compound can act as an inducer of the hepatic cytochrome P450 (CYP) enzyme system, specifically affecting enzymes in the CYP2B subfamily. Studies comparing a series of structural congeners of phenobarbital (B1680315) have elucidated the relative potency of this compound in this regard.

In male F344/NCr rats, administration of this compound for 14 days at doses equimolar to 500 ppm phenobarbital resulted in an induction response of hepatic CYP2B protein and associated catalytic activities that was approximately 65% of the maximal response elicited by phenobarbital itself. patsnap.com Similarly, a study in male B6C3F1 mice, where congeners were administered in the diet for two weeks, found that this compound was significantly less effective than phenobarbital. wikipedia.org In this mouse model, this compound, along with other analogs like 5-ethyl-5-phenylhydantoin and primidone, was only 19-42% as effective as phenobarbital in inducing immunoreactive CYP2B protein and its associated benzyloxyresorufin O-dealkylation activity. wikipedia.org These findings establish that while this compound does induce CYP2B enzymes, its potency is considerably lower than that of the prototype inducer, phenobarbital. patsnap.comwikipedia.org

Interactive Data Table: Relative CYP2B Induction by Phenobarbital Congeners

| Compound | Animal Model | Relative Induction Efficacy (vs. Phenobarbital) | Reference |

|---|---|---|---|

| Phenobarbital | F344/NCr Rat | 100% (Maximal Response) | patsnap.com |

| This compound | F344/NCr Rat | ~65% | patsnap.com |

| Phenobarbital | B6C3F1 Mouse | 100% (Most Effective) | wikipedia.org |

| This compound | B6C3F1 Mouse | 19-42% | wikipedia.org |

While direct studies on this compound are limited, research into related succinimide (B58015) and maleimide (B117702) analogs has revealed inhibitory activity against key lipolytic enzymes such as monoglyceride lipase (B570770) (MGL). nih.govbrainkart.com MGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). brainkart.comdrugbank.comwikipedia.org

Studies have shown that MGL activity is sensitive to inhibition by compounds containing a succinimide or related ring structure. brainkart.com For instance, N-ethylmaleimide, a structurally related compound, has been identified as an inhibitor of MGL, suggesting that the succinimide moiety can interact with sensitive sites crucial for the enzyme's catalytic activity. brainkart.com Further investigations into N-substituted maleimides have led to the development of a class of potent and selective MGL inhibitors. nih.gov

The mechanism of inhibition by succinimide-related compounds has been characterized as irreversible in certain contexts. For the N-substituted maleimide derivatives that inhibit MGL, rapid dilution experiments confirmed that they act as irreversible inhibitors. nih.gov Irreversible inhibition typically involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a loss of enzyme activity that cannot be recovered by simple removal of the excess inhibitor. dntb.gov.ua This contrasts with reversible inhibition, where the enzyme-inhibitor complex can readily dissociate. researchgate.net The irreversible nature of the inhibition by these maleimide analogs suggests a mechanism involving covalent modification of a key residue within the MGL active site. nih.gov

Receptor Interaction Studies

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play critical roles in neurotransmission and are targets for various pharmacological agents that act as agonists, antagonists, or allosteric modulators. patsnap.compicmonic.comnih.gov Allosteric modulators bind to sites distinct from the acetylcholine binding site to positively or negatively regulate receptor function. patsnap.compicmonic.com Despite the known neurological activity of succinimide-based compounds, there is a lack of specific research in the available scientific literature detailing the in vitro modulation of nicotinic acetylcholine receptors by this compound.

Cellular Pathway Perturbations and Neurobiological Effects

The neurobiological effects of succinimide anticonvulsants are understood primarily through studies of related compounds, which reveal significant perturbations of key cellular pathways involved in neuronal excitability.

A primary mechanism identified for the succinimide class, particularly for ethosuximide (B1671622), is the inhibition of T-type voltage-gated calcium channels. patsnap.comwikipedia.orgpatsnap.compicmonic.comdrugs.com These channels are highly expressed in thalamic neurons and are instrumental in generating the rhythmic "spike-and-wave" discharges characteristic of absence seizures. nih.govpicmonic.com By blocking these T-type calcium channels, ethosuximide reduces the flow of calcium ions into neurons, thereby stabilizing neuronal activity and preventing the hyperexcitability that initiates seizures. patsnap.compatsnap.com This targeted action on a specific ion channel pathway is a cornerstone of its therapeutic effect. patsnap.com

Furthermore, recent research on phensuximide (B1677645) (N-methyl-2-phenylsuccimide), a compound structurally similar to this compound, has uncovered a distinct cellular mechanism. Phensuximide was found to inhibit the kinase activity of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1). nih.gov RIPK1 is a critical protein that regulates cellular pathways involved in inflammation and programmed cell death, specifically necroptosis. nih.gov By targeting RIPK1, phensuximide was shown to prevent this form of immunogenic cell death, suggesting a role for this succinimide in modulating cell survival and inflammatory signaling pathways. nih.gov

Neuroprotective Effects in Invertebrate Models of Neurodegeneration

Research utilizing the nematode Caenorhabditis elegans (C. elegans) as an invertebrate model for neurodegeneration has provided significant insights into the neuroprotective mechanisms of this compound, a compound also identified in scientific literature as α-methyl-α-phenylsuccinimide (MPS). sci.newsnih.govnih.gov Studies have primarily focused on a C. elegans model of TDP-43 proteinopathy, a condition relevant to human neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration. nih.govnih.govparkinsonsnewstoday.com This model involves the pan-neuronal expression of the human A315T mutant TDP-43 protein, which leads to age-dependent motor deficits and neurodegeneration in the worms. nih.govnih.gov

In this disease model, this compound has been shown to confer significant neuroprotection. sci.newsnih.gov Its application ameliorated locomotion defects and extended the characteristically shortened lifespan of the TDP-43 mutant worms. sci.newsnih.gov Furthermore, the compound directly protected against the physical degradation of neurons by reducing the number of breaks in neuronal processes and decreasing the loss of cell bodies in GABAergic motor neurons. sci.newsnih.gov

A key finding from this research is the substantially greater potency of this compound compared to the structurally related antiepileptic drug, ethosuximide. sci.newsnih.gov Optimal neuroprotective effects were observed with an external application of 50 μM of this compound, whereas a much higher concentration of 8 mM was required for ethosuximide to achieve similar protection. nih.govnih.govuea.ac.uk This indicates that this compound is more than 100-fold more potent in this model system. sci.newsnih.govparkinsonsnewstoday.com This enhanced potency was not a result of greater bioaccumulation within the organism. nih.govuea.ac.uk

The molecular mechanism underlying these neuroprotective effects has been linked to a specific, evolutionarily conserved signaling pathway. nih.govuea.ac.uk The activity of this compound was found to be dependent on the DAF-16 transcription factor, the C. elegans homolog of the mammalian FOXO transcription factor. nih.govnih.govuea.ac.uk When the daf-16 gene was mutated in the worms, the neuroprotective benefits of the compound were completely abolished. nih.govuea.ac.uk This critical finding suggests that this compound exerts its effects through the same DAF-16/FOXO-dependent pathway as ethosuximide. nih.govnih.gov The higher potency of this compound facilitates further investigation into the direct molecular targets within this shared downstream mechanism. nih.govnih.gov

Research Findings on this compound in a C. elegans Model of TDP-43 Proteinopathy

| Parameter | Observation in TDP-43 Model | Mechanism of Action Insight | Potency Comparison |

|---|---|---|---|

| Locomotion | Ameliorated motor defects associated with TDP-43 expression. sci.newsnih.gov | Dependent on the DAF-16/FOXO transcription factor. nih.gov | Over 100-fold more potent than ethosuximide (50 μM for MPS vs. 8 mM for ethosuximide). nih.govnih.gov |

| Lifespan | Extended the shortened lifespan of mutant worms. sci.newsparkinsonsnewstoday.com | Acts via the same downstream pathway as ethosuximide. nih.govuea.ac.uk | |

| Neuronal Integrity | Reduced the number of neuronal breaks and loss of motor neuron cell bodies. sci.newsnih.gov | Activity is abolished by mutation of the daf-16 gene. nih.govuea.ac.uk | |

| Bioaccumulation | Higher potency is not due to increased internal concentration in the worm. nih.govuea.ac.uk | Suggests a more efficient interaction with molecular targets. nih.gov |

Analytical Methodologies for Detection and Quantification of 2 Ethyl 2 Phenylsuccinimide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a molecule like 2-Ethyl-2-phenylsuccinimide, both gas and liquid chromatography offer powerful means of isolation and analysis.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For a compound such as this compound, which possesses a moderate molecular weight and potential for volatility, GC can be an effective analytical tool. The development of a GC method is a systematic process that involves the careful selection and optimization of several key parameters to achieve the desired separation efficiency, sensitivity, and reproducibility. researchgate.netnih.gov

The primary steps in GC method development include:

Column Selection: The choice of the stationary phase is the most critical factor. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane (e.g., 5% diphenyl/95% dimethylpolysiloxane), is often a suitable starting point. mdpi.com Column dimensions, including length, internal diameter, and film thickness, are also optimized to balance resolution and analysis time. researchgate.net

Carrier Gas Selection and Flow Rate: Inert gases like helium, nitrogen, or hydrogen are used as the mobile phase. researchgate.netyoutube.com The choice affects efficiency and analysis speed. The flow rate (or linear velocity) of the carrier gas is optimized to provide the best separation efficiency, often guided by van Deemter plots which relate theoretical plate height to gas velocity. youtube.com

Temperature Programming: The injector, detector, and oven temperatures are critical parameters. The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The oven temperature program, which can be isothermal or a gradient ramp, is optimized to separate the analyte from any impurities or matrix components effectively. mdpi.comnih.gov

Sample Preparation and Injection: The sample is typically dissolved in a suitable volatile solvent, such as ethyl acetate (B1210297) or dichloromethane. kuleuven.benih.gov The injection volume and technique (e.g., split or splitless) are chosen based on the analyte concentration and the desired sensitivity.

Optimization is often carried out by systematically adjusting one parameter at a time while observing the effects on peak shape, retention time, and resolution. researchgate.net Factorial experimental designs can also be employed for a more systematic optimization of multiple variables simultaneously. nih.gov

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Injector Temperature | 220 °C | 250 °C | Ensures rapid and complete sample vaporization, minimizing peak broadening. |

| Column | 30 m x 0.32 mm, 0.25 µm film (5% Phenyl-Methylpolysiloxane) | 30 m x 0.25 mm, 0.25 µm film (5% Phenyl-Methylpolysiloxane) | Smaller internal diameter provides higher resolution and efficiency. |

| Carrier Gas (Helium) Flow Rate | 1.0 mL/min | 1.2 mL/min | Optimizes linear velocity for better separation efficiency and reduced analysis time. |

| Oven Temperature Program | 150 °C (isothermal) | 100 °C (1 min hold), ramp at 15 °C/min to 280 °C (5 min hold) | Temperature gradient allows for the separation of compounds with different boiling points and improves peak shape. |

| Detector (FID) Temperature | 250 °C | 300 °C | Prevents condensation of the analyte and ensures a stable detector signal. |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and analysis of a broad range of compounds, particularly those that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC is the most common approach.

Method development in HPLC involves the strategic selection of a stationary phase, mobile phase, and detection parameters. researchgate.net

Stationary Phase (Column): The most common choice for reversed-phase HPLC is a C18 (octadecylsilyl) bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. mdpi.com Other phases like C8 or Phenyl columns can also be used to provide different selectivity. mdpi.com

Mobile Phase: The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). semanticscholar.org The ratio of these solvents determines the elution strength. Isocratic elution (constant mobile phase composition) or gradient elution (composition changes over time) can be used. researchgate.net Modifiers like trifluoroacetic acid or buffers are often added to control the pH and improve peak shape. nih.gov

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the separation efficiency and analysis time. longdom.org

A typical HPLC method for a compound like this compound would involve a C18 column with a mobile phase of acetonitrile and water, allowing for the separation from potential starting materials, byproducts, or degradation products.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV Absorbance at 210 nm |

Chiral HPLC for Enantiomeric Purity Determination and Separation

Since this compound contains a chiral center, its enantiomers may exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is of fundamental importance. unife.it Chiral HPLC is the most powerful and widely used technique for this purpose. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com

The development of a chiral HPLC method involves screening various CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds. nih.gov For compounds structurally similar to this compound, such as 3-Ethyl-3-phenylpyrrolidin-2-one, a Chiralcel OJ stationary phase (cellulose tris(4-methylbenzoate)) has been successfully used for enantiomeric separation. marquette.edu Another related compound, α-methyl-α-phenylsuccinimide, has been resolved on a Chiralcel OJ stationary phase as well. acs.org

The enantiomeric excess (ee), a measure of enantiomeric purity, can be calculated directly from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com Preparative chiral HPLC can also be employed to isolate gram quantities of each pure enantiomer for further study. marquette.edu

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiralcel OJ-H (10 x 250 mm) |

| Mobile Phase | Polar-organic mode (specific solvents not detailed but typical for this phase) |

| Detection | UV Absorbance |

| Results | Successful baseline resolution of the (R) and (S) enantiomers. |

| Enantiomeric purity (ee) of isolated fractions was determined to be 95.2–95.5% for the first-eluted peak and 99.0–99.3% for the second-eluted peak. |

Spectroscopic Detection Methods in Analytical Chemistry

Spectroscopic detectors are commonly coupled with chromatographic systems to identify and quantify the separated components as they elute from the column. The choice of detector depends on the chemical properties of the analyte.

Ultraviolet Absorbance Detection in Chromatographic Systems

Ultraviolet (UV) absorbance detection is one of the most common and robust detection methods used in HPLC. heraldopenaccess.us It is based on the principle that many organic molecules absorb light in the UV-visible spectrum. The amount of light absorbed is proportional to the concentration of the analyte, according to the Beer-Lambert law.